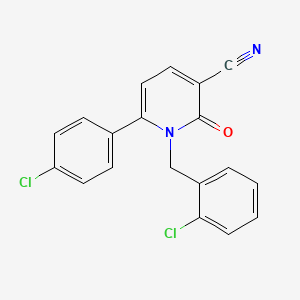
1-(2-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H12Cl2N2O and its molecular weight is 355.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Optical Characteristics
Research on pyridine derivatives, including those structurally similar to 1-(2-Chlorobenzyl)-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, has shown significant interest in their structural and optical properties. Studies have detailed the preparation, characterization, and analysis of pyridine derivatives, emphasizing their monoclinic polycrystalline nature, optical functions, and potential use in fabricating heterojunctions for photosensors. These findings suggest the importance of such compounds in the development of optical materials and devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Structural Determination
The synthesis and crystal structure determination of pyridine derivatives have been a significant focus, providing insights into their molecular configurations and bonding. Research in this area has elucidated the structures of various derivatives through advanced techniques such as X-ray crystallography, revealing detailed molecular and crystallographic information that is crucial for understanding their chemical behavior and potential applications (Moustafa & Girgis, 2007).
Spectroscopic, Structural, and Antimicrobial Studies
Pyridine derivatives have been characterized through spectroscopic methods, revealing their potential in forming transition metal complexes with antimicrobial properties. These studies highlight the versatility of pyridine compounds in medicinal chemistry, particularly in developing new antimicrobial agents (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Antifungal and Biological Activity
The synthesis of novel pyridine derivatives has also been explored for their antifungal and biological activities. Such research endeavors aim to extend the application of these compounds beyond traditional chemical domains, potentially offering new avenues in drug development and therapeutic interventions (Abdelghani, Said, Assy, & Hamid, 2017).
Corrosion Inhibition
Another interesting application of pyridine derivatives is in the field of corrosion inhibition. Studies have demonstrated the effectiveness of certain pyridine compounds in protecting metals from corrosion, suggesting their utility in industrial applications and materials science (Dandia, Gupta, Singh, & Quraishi, 2013).
Properties
IUPAC Name |
6-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O/c20-16-8-5-13(6-9-16)18-10-7-14(11-22)19(24)23(18)12-15-3-1-2-4-17(15)21/h1-10H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQAZTMFDKECKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
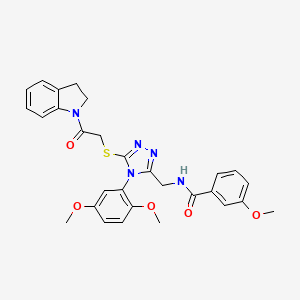
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2874431.png)
![Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2874432.png)


![N-(3,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2874435.png)
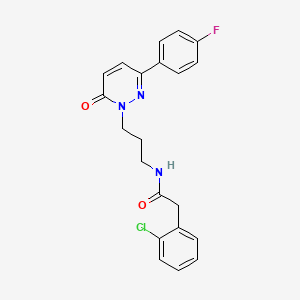
![5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2874440.png)
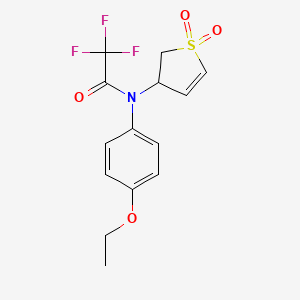
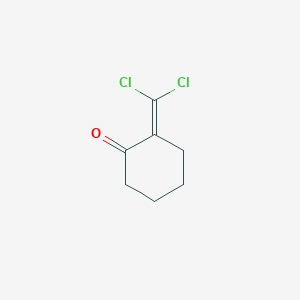


![2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2874447.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2874448.png)
